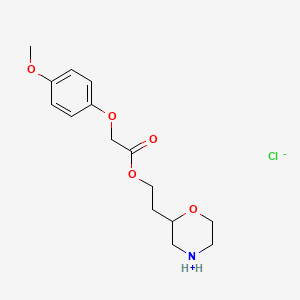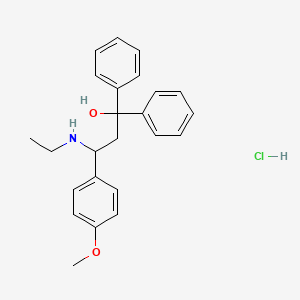
3-Ethylamino-3-(4-anisyl)-1,1-diphenyl-1-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylamino-3-(4-anisyl)-1,1-diphenyl-1-propanol hydrochloride is a chemical compound with the molecular formula C24H28ClNO2 and a molecular weight of 397.90 g/mol. It is also known by its IUPAC name, 3-(ethylamino)-3-(4-methoxyphenyl)-1,1-diphenylpropan-1-ol hydrochloride
Preparation Methods
The synthesis of 3-Ethylamino-3-(4-anisyl)-1,1-diphenyl-1-propanol hydrochloride involves several steps. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with ethylamine to form an intermediate, which is then reacted with diphenylmethanol under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
3-Ethylamino-3-(4-anisyl)-1,1-diphenyl-1-propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions include corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols or amines as major products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include alkyl halides and sodium alkoxides.
Scientific Research Applications
3-Ethylamino-3-(4-anisyl)-1,1-diphenyl-1-propanol hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and analogs.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Ethylamino-3-(4-anisyl)-1,1-diphenyl-1-propanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application or context.
Comparison with Similar Compounds
3-Ethylamino-3-(4-anisyl)-1,1-diphenyl-1-propanol hydrochloride can be compared with other similar compounds, such as:
3-(4-Methoxyphenyl)-1,1-diphenylpropan-1-ol: This compound lacks the ethylamino group and may have different chemical and biological properties.
3-(4-Anisyl)-1,1-diphenyl-1-propanol: Similar in structure but without the ethylamino group, leading to variations in reactivity and applications.
3-(4-Anisyl)-1,1-diphenyl-1-propanol acetate: An ester derivative that may have different solubility and stability characteristics.
Properties
CAS No. |
14593-14-7 |
|---|---|
Molecular Formula |
C24H28ClNO2 |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
3-(ethylamino)-3-(4-methoxyphenyl)-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C24H27NO2.ClH/c1-3-25-23(19-14-16-22(27-2)17-15-19)18-24(26,20-10-6-4-7-11-20)21-12-8-5-9-13-21;/h4-17,23,25-26H,3,18H2,1-2H3;1H |
InChI Key |
LCOHQUMSCGMIAU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=C(C=C3)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


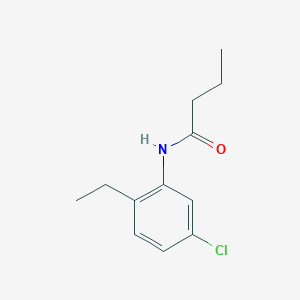
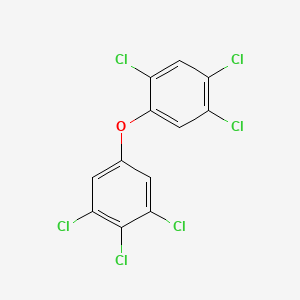
![4-methyl-7-sulfanyl-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13734927.png)
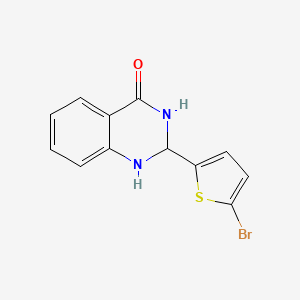

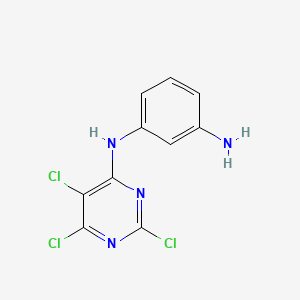
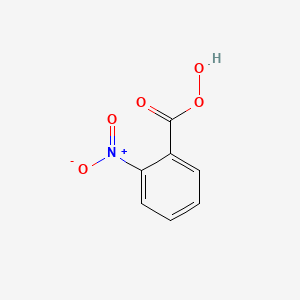
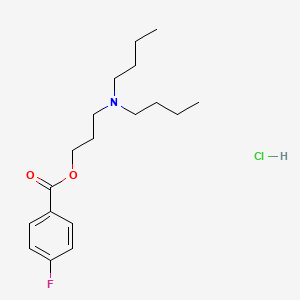

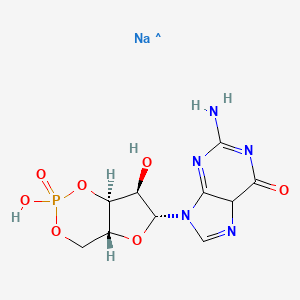
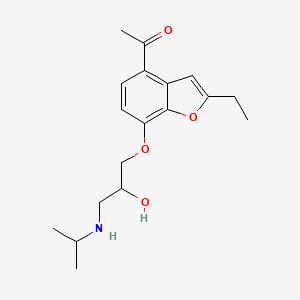
![4-[4-[3,5-bis[4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13734997.png)

